molecular formula C10H12BrFO B6358081 1-Bromo-3-fluoro-2-isopropoxy-4-methylbenzene CAS No. 2379322-36-6

1-Bromo-3-fluoro-2-isopropoxy-4-methylbenzene

Cat. No.: B6358081
CAS No.: 2379322-36-6
M. Wt: 247.10 g/mol
InChI Key: OTGVSHOHYJYURY-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-2-isopropoxy-4-methylbenzene is an organic compound with the molecular formula C10H12BrFO. It is a derivative of benzene, substituted with bromine, fluorine, isopropoxy, and methyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of brominating and fluorinating agents, such as bromine and hydrogen fluoride, under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reagents are mixed and reacted under optimized conditions to ensure high yield and purity. The process may include steps like distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-fluoro-2-isopropoxy-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 1-fluoro-2-isopropoxy-4-methylbenzene.

Scientific Research Applications

1-Bromo-3-fluoro-2-isopropoxy-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-2-isopropoxy-4-methylbenzene depends on its specific use in chemical reactions. As a brominated aromatic compound, it can act as an electrophile in electrophilic aromatic substitution reactions. The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions, leading to the formation of new compounds.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-fluoro-4-methylbenzene
  • 1-Bromo-3-fluoro-2-methylbenzene
  • 1-Bromo-4-fluoro-2-isopropoxybenzene

Uniqueness

1-Bromo-3-fluoro-2-isopropoxy-4-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-bromo-3-fluoro-4-methyl-2-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFO/c1-6(2)13-10-8(11)5-4-7(3)9(10)12/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGVSHOHYJYURY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)OC(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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